molecular formula C7H10N2O4 B180506 (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid CAS No. 177941-95-6

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Cat. No.: B180506
CAS No.: 177941-95-6
M. Wt: 186.17 g/mol
InChI Key: UEBZIQDINQDHFR-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol . This compound is known for its unique structure, which includes an imidazolidinone ring substituted with dimethyl groups and an acetic acid moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid typically involves the reaction of 4,4-dimethyl-2,5-dioxo-imidazolidin-1-yl with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of this compound with consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazolidinone ring or the acetic acid moiety.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid is unique due to its specific combination of the imidazolidinone ring and acetic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-7(2)5(12)9(3-4(10)11)6(13)8-7/h3H2,1-2H3,(H,8,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBZIQDINQDHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368388
Record name (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177941-95-6
Record name (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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